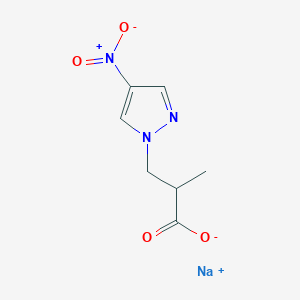

sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

sodium;2-methyl-3-(4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4.Na/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14;/h2,4-5H,3H2,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQBSIVCGDNXMH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N3NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fourth position.

Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 2-methyl group.

Carboxylation: The alkylated pyrazole is then reacted with a carboxylating agent to introduce the propanoate group.

Neutralization: Finally, the carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Reduction: The compound can undergo oxidation reactions where the nitro group is converted to a nitroso or hydroxylamine group.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst, or metal hydrides.

Reduction: Nitric acid, sulfuric acid, or other strong oxidizing agents.

Substitution: Electrophiles such as halogens, alkylating agents, or acylating agents.

Major Products:

Reduction: 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential antimicrobial , anti-inflammatory , and anticancer properties. The nitro group can be bioreduced to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Case Study : Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, showcasing its potential in cancer therapy .

This compound is employed as a biochemical probe to study enzyme activities and protein interactions. Its ability to interact selectively with biological molecules makes it valuable for research in enzymology and molecular biology.

Example Application : Used in assays to monitor the activity of specific enzymes involved in metabolic pathways, aiding in the understanding of disease mechanisms .

Industrial Applications

Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate acts as an intermediate in synthesizing agrochemicals, dyes, and other specialty chemicals. Its efficiency in chemical reactions makes it a preferred choice in industrial settings.

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Functional Group Impact : The sodium salt form (target compound) exhibits higher polarity and water solubility compared to ester analogs. Esters like the methyl and ethyl derivatives are more lipophilic, favoring organic-phase reactions .

Molecular Weight Variations : Despite similar pyrazole cores, molecular weights differ due to substituents. For example, the sodium salt has a lower molecular weight than its methyl ester counterpart due to the sodium ion replacing the ester group’s alkyl chain .

Synthetic Flexibility: Ester derivatives (e.g., ethyl or methyl) are commonly synthesized via condensation reactions using malononitrile or cyanoacetate under reflux (1,4-dioxane, triethylamine) .

Physicochemical and Application-Based Comparisons

Solubility and Stability

- Sodium Salt : High aqueous solubility due to ionic character but may exhibit hygroscopicity, complicating long-term storage .

- Ester Derivatives : Soluble in organic solvents (e.g., dioxane, DMF) and more stable under anhydrous conditions. Methyl and ethyl esters are preferred for reactions requiring controlled hydrolysis .

Reactivity and Functionalization

- The sodium carboxylate group in the target compound is a strong nucleophile, enabling facile alkylation or acylation. Esters require harsher conditions (e.g., acid/base catalysis) for similar transformations .

- Pyrazole nitro groups in all analogs are electron-withdrawing, directing electrophilic substitution to the 5-position of the ring. This reactivity is critical for further functionalization in drug discovery .

Commercial and Research Status

- Ester analogs are more prevalent in catalogs, reflecting their utility as intermediates in heterocyclic chemistry .

Research Findings and Gaps

- Structural Data: No crystallographic data for the sodium salt is available in the provided evidence. SHELX-based refinement (commonly used for small molecules) could resolve its conformation and packing behavior .

- Biological Activity: Pyrazole nitro derivatives are explored for antimicrobial and anticancer properties, but specific studies on the sodium salt are absent.

- Synthetic Optimization : outlines methods for pyrazole-ester synthesis, but sodium salt preparation requires further documentation.

Biological Activity

Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate, a sodium salt of a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a nitro group at the fourth position of the pyrazole ring, exhibits potential as a building block for various pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate

- Molecular Formula : C₇H₉N₃O₄Na

- Molecular Weight : 223.16 g/mol

- CAS Number : 1006951-86-5

The structure features a five-membered pyrazole ring with two nitrogen atoms and a carboxylate group that enhances its solubility in water, making it suitable for biological applications .

The biological activity of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to generate reactive intermediates that may affect cellular pathways. This interaction can lead to inhibition or activation of specific enzymes or receptors involved in disease processes .

Pharmacological Applications

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate has been explored as a potential agent against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : The compound's anti-inflammatory activity has been noted in several studies. It has shown promise in inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate is being investigated for its anticancer properties. Its structural similarity to other known anticancer agents suggests it may inhibit tumor growth through modulation of specific signaling pathways .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | Structure | Moderate anti-inflammatory activity |

| 2-Methyl-3-(4-amino-1H-pyrazol-1-yl)propanoate | Structure | Enhanced antimicrobial properties |

| 2-Methyl-3-(4-chloro-1H-pyrazol-1-yl)propanoate | Structure | Potentially higher anticancer efficacy |

This table highlights the unique attributes of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate compared to its analogs, particularly regarding their biological activities.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Research

In another investigation, sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate was tested for its ability to inhibit nitric oxide production in macrophages stimulated with LPS. The compound demonstrated a dose-dependent inhibition of nitric oxide synthesis, highlighting its role as an anti-inflammatory agent .

Anticancer Studies

A series of experiments focusing on the cytotoxic effects of sodium 2-methyl-3-(4-nitro-1H-pyrazol-1-y)propanoate on cancer cell lines revealed promising results. The compound exhibited significant cytotoxicity against various cancer cell lines at micromolar concentrations, indicating its potential for further development as an anticancer therapeutic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.